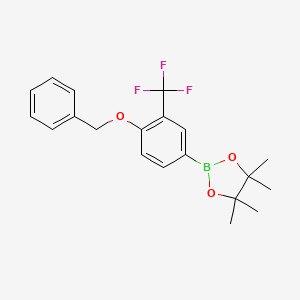![molecular formula C14H6Cl2FNO2 B6333238 [(2,4-Dichloro-5-fluorophenyl)methyl]-1H-isoindole-1,3(2H)-dione CAS No. 958031-89-5](/img/structure/B6333238.png)
[(2,4-Dichloro-5-fluorophenyl)methyl]-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2,4-Dichloro-5-fluorophenyl)methyl]-1H-isoindole-1,3(2H)-dione, also known as DFPMD, is a synthetic compound with a wide range of applications in scientific research. It is an aromatic compound with a molecular formula of C13H8Cl2FN2O2. It is a colorless solid that is soluble in organic solvents and has a boiling point of 469°C. DFPMD has been used in a variety of scientific research applications, including as a substrate, inhibitor, and catalyst. In addition, it has been shown to have biochemical and physiological effects, making it a useful tool for studying various biological processes.
Aplicaciones Científicas De Investigación
[(2,4-Dichloro-5-fluorophenyl)methyl]-1H-isoindole-1,3(2H)-dione has been used in a variety of scientific research applications, including as a substrate, inhibitor, and catalyst. It has been used as a substrate in the synthesis of various organic compounds, such as amides, esters, and ethers. In addition, it has been used as an inhibitor in the study of enzyme kinetics and as a catalyst in the synthesis of cyclic compounds.
Mecanismo De Acción
The mechanism of action of [(2,4-Dichloro-5-fluorophenyl)methyl]-1H-isoindole-1,3(2H)-dione is not fully understood. However, it is thought that it acts as a substrate in the synthesis of various organic compounds, and as an inhibitor in the study of enzyme kinetics. In addition, it is believed to act as a catalyst in the synthesis of cyclic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of [(2,4-Dichloro-5-fluorophenyl)methyl]-1H-isoindole-1,3(2H)-dione are not fully understood. However, it has been shown to have antioxidant, anti-inflammatory, and anti-cancer activities in laboratory studies. In addition, it has been shown to have antibacterial and antifungal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using [(2,4-Dichloro-5-fluorophenyl)methyl]-1H-isoindole-1,3(2H)-dione in laboratory experiments include its high solubility in organic solvents, its stability at room temperature, and its high yields when used as a substrate or inhibitor. However, it is important to note that [(2,4-Dichloro-5-fluorophenyl)methyl]-1H-isoindole-1,3(2H)-dione has limited solubility in water and is not suitable for use in aqueous solutions. In addition, it is important to ensure that the compound is handled with care, as it can be toxic in high concentrations.
Direcciones Futuras
The potential future directions for the use of [(2,4-Dichloro-5-fluorophenyl)methyl]-1H-isoindole-1,3(2H)-dione in scientific research include further studies on its biochemical and physiological effects, as well as its potential applications in medicine. In addition, further research could be conducted on its use as a substrate, inhibitor, and catalyst in the synthesis of organic compounds. Finally, further studies could be conducted on its potential use as an antioxidant, anti-inflammatory, and anti-cancer agent.
Métodos De Síntesis
[(2,4-Dichloro-5-fluorophenyl)methyl]-1H-isoindole-1,3(2H)-dione can be synthesized from a variety of starting materials, including 2,4-dichlorophenol, 5-fluorophenol, and 1H-isoindole-1,3(2H)-dione. The most commonly used method involves the condensation of 2,4-dichlorophenol and 5-fluorophenol, followed by the cyclization of the resulting product with 1H-isoindole-1,3(2H)-dione. This method yields [(2,4-Dichloro-5-fluorophenyl)methyl]-1H-isoindole-1,3(2H)-dione in high yields and is relatively simple to perform.
Propiedades
IUPAC Name |
2-(2,4-dichloro-5-fluorophenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Cl2FNO2/c15-9-5-10(16)12(6-11(9)17)18-13(19)7-3-1-2-4-8(7)14(18)20/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSCCGPHHIVWBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC(=C(C=C3Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Cl2FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2,4-Dichloro-5-fluorophenyl)methyl]-1H-isoindole-1,3(2H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 1-methylpyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B6333185.png)



![2-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B6333217.png)


![Sodium bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6333228.png)



![4-[(Benzyl-t-butoxycarbonyl-amino)-methyl]-benzoic acid methyl ester, 95%](/img/structure/B6333272.png)